molecular formula C22H28N2O2 B5490194 2-(4-methoxy-3-methylphenyl)-N-[4-(1-piperidinyl)benzyl]acetamide

2-(4-methoxy-3-methylphenyl)-N-[4-(1-piperidinyl)benzyl]acetamide

Cat. No. B5490194
M. Wt: 352.5 g/mol
InChI Key: CJUYADFMNQYUKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxy-3-methylphenyl)-N-[4-(1-piperidinyl)benzyl]acetamide, also known as MPB, is a compound that has gained attention in scientific research due to its potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-(4-methoxy-3-methylphenyl)-N-[4-(1-piperidinyl)benzyl]acetamide is not fully understood, but it is believed to act on the serotonin and dopamine systems in the brain. 2-(4-methoxy-3-methylphenyl)-N-[4-(1-piperidinyl)benzyl]acetamide has been shown to increase levels of serotonin and dopamine in certain brain regions, which may contribute to its anxiolytic and antidepressant effects. Additionally, 2-(4-methoxy-3-methylphenyl)-N-[4-(1-piperidinyl)benzyl]acetamide has been shown to reduce the activity of the stress hormone, corticotropin-releasing factor, which may also contribute to its therapeutic effects.
Biochemical and Physiological Effects:
2-(4-methoxy-3-methylphenyl)-N-[4-(1-piperidinyl)benzyl]acetamide has been shown to have several biochemical and physiological effects, including increasing levels of serotonin and dopamine in certain brain regions, reducing the activity of the stress hormone, corticotropin-releasing factor, and reducing drug-seeking behavior in animal models. 2-(4-methoxy-3-methylphenyl)-N-[4-(1-piperidinyl)benzyl]acetamide has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-methoxy-3-methylphenyl)-N-[4-(1-piperidinyl)benzyl]acetamide in lab experiments is its relatively low toxicity and high purity. Additionally, the synthesis of 2-(4-methoxy-3-methylphenyl)-N-[4-(1-piperidinyl)benzyl]acetamide has been optimized to increase yield and purity, making it a viable option for research purposes. However, one limitation of using 2-(4-methoxy-3-methylphenyl)-N-[4-(1-piperidinyl)benzyl]acetamide in lab experiments is its limited availability and high cost, which may hinder its use in larger studies.

Future Directions

There are several future directions for research on 2-(4-methoxy-3-methylphenyl)-N-[4-(1-piperidinyl)benzyl]acetamide, including further studies on its potential use in treating depression, anxiety, and addiction. Additionally, research on the long-term effects of 2-(4-methoxy-3-methylphenyl)-N-[4-(1-piperidinyl)benzyl]acetamide use and its potential for abuse should be conducted. Further studies on the mechanism of action of 2-(4-methoxy-3-methylphenyl)-N-[4-(1-piperidinyl)benzyl]acetamide and its interaction with other neurotransmitter systems may also provide valuable insights into its therapeutic effects. Finally, the synthesis of 2-(4-methoxy-3-methylphenyl)-N-[4-(1-piperidinyl)benzyl]acetamide should be further optimized to increase yield and reduce costs, making it a more accessible option for researchers.
In conclusion, 2-(4-methoxy-3-methylphenyl)-N-[4-(1-piperidinyl)benzyl]acetamide is a compound with potential therapeutic uses in treating depression, anxiety, and addiction. Its mechanism of action is not fully understood, but it is believed to act on the serotonin and dopamine systems in the brain. 2-(4-methoxy-3-methylphenyl)-N-[4-(1-piperidinyl)benzyl]acetamide has several biochemical and physiological effects, including increasing levels of serotonin and dopamine in certain brain regions, reducing the activity of the stress hormone, corticotropin-releasing factor, and reducing drug-seeking behavior in animal models. While there are advantages to using 2-(4-methoxy-3-methylphenyl)-N-[4-(1-piperidinyl)benzyl]acetamide in lab experiments, its limited availability and high cost may hinder its use in larger studies. Further research on 2-(4-methoxy-3-methylphenyl)-N-[4-(1-piperidinyl)benzyl]acetamide is needed to fully understand its therapeutic potential.

Synthesis Methods

The synthesis of 2-(4-methoxy-3-methylphenyl)-N-[4-(1-piperidinyl)benzyl]acetamide involves several steps, including the reaction of 4-methoxy-3-methylbenzaldehyde with 4-(1-piperidinyl)benzylamine to form the intermediate compound. This intermediate compound is then reacted with acetic anhydride to produce 2-(4-methoxy-3-methylphenyl)-N-[4-(1-piperidinyl)benzyl]acetamide. The synthesis of 2-(4-methoxy-3-methylphenyl)-N-[4-(1-piperidinyl)benzyl]acetamide has been optimized to increase yield and purity, making it a viable option for research purposes.

Scientific Research Applications

2-(4-methoxy-3-methylphenyl)-N-[4-(1-piperidinyl)benzyl]acetamide has been studied for its potential use in treating various medical conditions, including depression, anxiety, and addiction. 2-(4-methoxy-3-methylphenyl)-N-[4-(1-piperidinyl)benzyl]acetamide has been shown to have anxiolytic and antidepressant effects in animal models, making it a promising compound for further research in these areas. Additionally, 2-(4-methoxy-3-methylphenyl)-N-[4-(1-piperidinyl)benzyl]acetamide has been studied for its potential use in treating drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.

properties

IUPAC Name

2-(4-methoxy-3-methylphenyl)-N-[(4-piperidin-1-ylphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-17-14-19(8-11-21(17)26-2)15-22(25)23-16-18-6-9-20(10-7-18)24-12-4-3-5-13-24/h6-11,14H,3-5,12-13,15-16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJUYADFMNQYUKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC(=O)NCC2=CC=C(C=C2)N3CCCCC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxy-3-methylphenyl)-N-[4-(1-piperidinyl)benzyl]acetamide

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